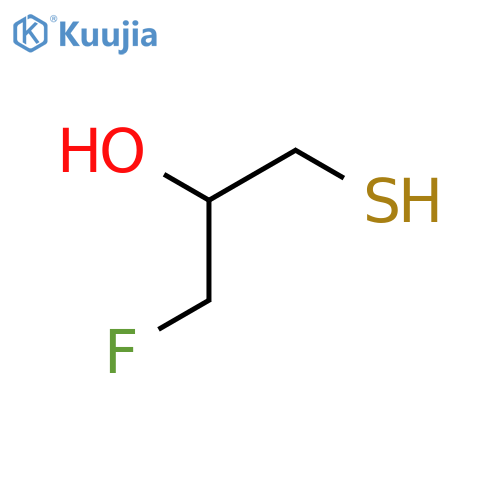

Cas no 2137571-87-8 (1-Fluoro-3-mercapto-2-propanol)

1-Fluoro-3-mercapto-2-propanol 化学的及び物理的性質

名前と識別子

-

- 1-Fluoro-3-mercapto-2-propanol

- 1-fluoro-3-sulfanylpropan-2-ol

- 2-Propanol, 1-fluoro-3-mercapto-

-

- インチ: 1S/C3H7FOS/c4-1-3(5)2-6/h3,5-6H,1-2H2

- InChIKey: UJIGCTAAMRRVMN-UHFFFAOYSA-N

- ほほえんだ: SCC(CF)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 6

- 回転可能化学結合数: 2

- 複雑さ: 34

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 21.2

1-Fluoro-3-mercapto-2-propanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-380248-0.25g |

1-fluoro-3-sulfanylpropan-2-ol |

2137571-87-8 | 95.0% | 0.25g |

$840.0 | 2025-03-16 | |

| Enamine | EN300-380248-0.05g |

1-fluoro-3-sulfanylpropan-2-ol |

2137571-87-8 | 95.0% | 0.05g |

$768.0 | 2025-03-16 | |

| Enamine | EN300-380248-10.0g |

1-fluoro-3-sulfanylpropan-2-ol |

2137571-87-8 | 95.0% | 10.0g |

$3929.0 | 2025-03-16 | |

| Enamine | EN300-380248-2.5g |

1-fluoro-3-sulfanylpropan-2-ol |

2137571-87-8 | 95.0% | 2.5g |

$1791.0 | 2025-03-16 | |

| Enamine | EN300-380248-1.0g |

1-fluoro-3-sulfanylpropan-2-ol |

2137571-87-8 | 95.0% | 1.0g |

$914.0 | 2025-03-16 | |

| Enamine | EN300-380248-0.1g |

1-fluoro-3-sulfanylpropan-2-ol |

2137571-87-8 | 95.0% | 0.1g |

$804.0 | 2025-03-16 | |

| Enamine | EN300-380248-0.5g |

1-fluoro-3-sulfanylpropan-2-ol |

2137571-87-8 | 95.0% | 0.5g |

$877.0 | 2025-03-16 | |

| Enamine | EN300-380248-5.0g |

1-fluoro-3-sulfanylpropan-2-ol |

2137571-87-8 | 95.0% | 5.0g |

$2650.0 | 2025-03-16 |

1-Fluoro-3-mercapto-2-propanol 関連文献

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

1-Fluoro-3-mercapto-2-propanolに関する追加情報

Introduction to 1-Fluoro-3-mercapto-2-propanol (CAS No. 2137571-87-8)

1-Fluoro-3-mercapto-2-propanol, identified by the Chemical Abstracts Service Number (CAS No.) 2137571-87-8, is a fluorinated thiol compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of both fluorine and sulfur atoms, which endow it with unique chemical properties and potential biological activities. The structural motif of 1-Fluoro-3-mercapto-2-propanol consists of a fluorine-substituted alcohol moiety linked to a thiol group, making it a versatile intermediate in the synthesis of more complex pharmacophores.

The significance of fluorine in medicinal chemistry is well-documented, with its incorporation into drug molecules often enhancing metabolic stability, lipophilicity, and binding affinity. The thiol group, on the other hand, is a key functional moiety that participates in various biochemical interactions, including disulfide bond formation and metal chelation. The combination of these two groups in 1-Fluoro-3-mercapto-2-propanol suggests potential applications in the development of therapeutic agents targeting a wide range of diseases.

In recent years, there has been a surge in research focused on fluorinated thiol compounds due to their emerging roles in drug discovery. 1-Fluoro-3-mercapto-2-propanol has been explored as a building block for the synthesis of novel compounds with anti-inflammatory, anticancer, and antimicrobial properties. Its ability to undergo nucleophilic substitution reactions makes it particularly useful in constructing heterocyclic scaffolds that are prevalent in many biologically active molecules.

One of the most compelling aspects of 1-Fluoro-3-mercapto-2-propanol is its potential as a prodrug or precursor for bioactive derivatives. The fluorine atom can be readily modified through various chemical transformations, allowing for the generation of structurally diverse analogs. Similarly, the thiol group can be further functionalized to introduce additional pharmacological properties. This flexibility has made 1-Fluoro-3-mercapto-2-propanol a valuable reagent in synthetic organic chemistry and an attractive candidate for further exploration in medicinal chemistry.

The compound's reactivity also positions it as a candidate for studying sulfur-fluorine interactions, which are increasingly recognized as important in drug design. The sulfur atom can act as a ligand for metal ions, while the fluorine atom can influence electronic distributions and binding interactions. These characteristics have been leveraged in the development of novel catalysts and ligands for asymmetric synthesis, further extending the utility of 1-Fluoro-3-mercapto-2-propanol beyond traditional pharmaceutical applications.

Recent advancements in computational chemistry have also highlighted the potential of 1-Fluoro-3-mercapto-2-propanol as a scaffold for virtual screening and drug design. Molecular modeling studies have demonstrated its ability to interact with biological targets such as enzymes and receptors, providing insights into its binding mode and potential therapeutic effects. These computational approaches have accelerated the discovery process by allowing researchers to predict the properties of novel derivatives before conducting experimental synthesis.

The synthesis of 1-Fluoro-3-methylthio propane (CAS No. 2137571) involves multi-step organic transformations that highlight its complexity as a chemical entity. Key synthetic strategies include halogenation reactions to introduce the fluorine atom, followed by thiolation to incorporate the mercapto group. These steps require precise control over reaction conditions to ensure high yields and purity. Advances in synthetic methodologies have enabled more efficient routes to 1-Fluoro 3-methylthio propane, making it more accessible for industrial applications.

The biological activity of 1-Fluoro 3-methylthio propane has been investigated in several preclinical studies, where it has shown promise as an inhibitor of specific enzymatic pathways implicated in inflammation and cancer progression. The fluorine atom's ability to modulate enzyme kinetics has been particularly noteworthy, with some derivatives exhibiting picomolar affinities for their targets. These findings have spurred interest in exploring 1-Fluoro 3-methylthio propane as a lead compound for further drug development.

The versatility of CAS No 2137571878 (CAS No: 2137571878) extends beyond its role as an intermediate; it also serves as a model system for understanding fluorinated thiol reactivity under different conditions. Researchers have utilized this compound to study mechanistic pathways involving sulfur-fluorine bond cleavage and formation, contributing valuable insights into reaction mechanisms at the molecular level. Such studies are crucial for optimizing synthetic routes and designing more effective derivatives.

In conclusion,CAS No: 2137571878 (CAS No: 2137571878) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its incorporation into drug design frameworks has opened new avenues for therapeutic intervention across multiple disease areas. As research continues to uncover its full potential,CAS No: 2137571878 (CAS No: 2137571878) is poised to play an increasingly important role in the development of next-generation pharmaceuticals.

2137571-87-8 (1-Fluoro-3-mercapto-2-propanol) 関連製品

- 1806947-66-9(5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine)

- 9037-22-3(Amylopectin)

- 1805549-48-7(Methyl 5-(difluoromethyl)-2-iodo-3-nitropyridine-4-carboxylate)

- 54151-35-8(1-Dipropylamino-2-propanone)

- 2228430-38-2(1-bromo-3-chloro-5-(prop-2-yn-1-yl)benzene)

- 3524-73-0(5-Methyl-1-hexene)

- 4747-41-5(1-(2-Phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione)

- 2639408-84-5(tert-butyl 2-5-(methylamino)-3H-imidazo4,5-bpyridin-2-ylacetate)

- 501902-33-6(3-(5-bromothiophen-2-yl)-1,2-oxazol-5-amine)

- 2138384-10-6(1-(pent-4-en-1-yl)-1H-indol-4-amine)